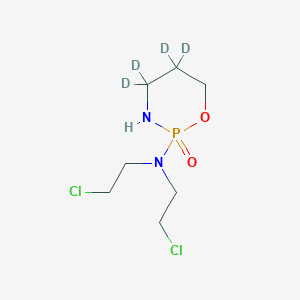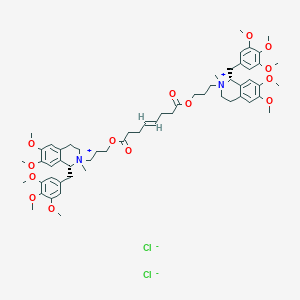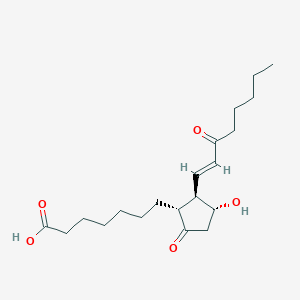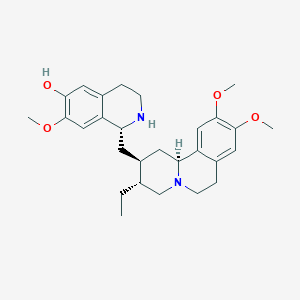![molecular formula C₂₅H₂₇NO₂ B023471 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol CAS No. 83647-33-0](/img/structure/B23471.png)
3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Vue d'ensemble
Description
The compound in focus, 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, is a chemical entity studied for its structural, spectroscopic, and electronic properties. This compound belongs to a class of organic compounds known for their complex molecular structures and potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds involves careful selection of precursors and reaction conditions. Techniques such as X-ray diffraction, IR, and electronic spectroscopy are often used to confirm the structure of the synthesized compound (Albayrak et al., 2010).
Molecular Structure Analysis
Molecular structure analysis is typically conducted using X-ray diffraction and computational methods. These studies reveal the geometrical parameters, electronic structure, and other molecular characteristics of the compound. Such analyses help in understanding the molecule's stability, reactivity, and potential functional applications (Albayrak et al., 2011).
Chemical Reactions and Properties
The chemical behavior of such compounds, including their reactions and properties, can be explored through experimental and theoretical studies. The compound's reactivity with other chemicals, its stability under various conditions, and its potential to undergo transformations are important aspects of this analysis (Koşar & Albayrak, 2011).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are evaluated to understand the compound's behavior in different physical states and environments. These properties are crucial for determining the compound's suitability for specific applications (Jarrahpour et al., 2006).
Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Studies have explored the synthesis and molecular structure of related phenol derivatives. For instance, Albayrak et al. (2010) investigated the structure of a similar compound, characterized by X-ray diffraction, IR, and electronic spectroscopy, highlighting the compound's preference for the enol form in solid state as per X-ray and IR results (Albayrak et al., 2010). Similarly, Shabbir et al. (2016) synthesized novel ON donor Schiff bases, characterizing them using spectroscopic techniques (Shabbir et al., 2016).
Biological and Pharmacological Evaluations
- Various studies have evaluated the biological and pharmacological properties of similar phenol derivatives. Chen et al. (2007) isolated new compounds from Zanthoxylum integrifoliolum, including phenylpropenoids and bisquinolinone alkaloid, and assessed their anti-inflammatory properties (Chen et al., 2007). Additionally, Zhou et al. (2015) synthesized derivatives of 5-bromo-2-methoxy-4-((phenylimino)methyl)phenol and evaluated their antibacterial activities (Zhou et al., 2015).
Antioxidant and Anti-inflammatory Activities
- The compound's potential in antioxidant and anti-inflammatory applications has been a subject of research. For example, Chen et al. (2011) isolated new benzenoids from Zanthoxylum nitidum and tested their anti-inflammatory efficacy (Chen et al., 2011). Another study by Chen et al. (2020) examined the structure-antioxidant activity relationship of phenolic acids, exploring the impact of various functional groups on antioxidant activities (Chen et al., 2020).
Applications in Liquid Crystal Research
- Research by Sesigur et al. (2012) investigated the thermodynamic and surface properties of a similar Schiff base compound in the context of liquid crystal research (Sesigur et al., 2012).
Safety And Hazards
No specific safety and hazard information for this compound was found in the search results.
Orientations Futures
No specific future directions or applications for this compound were found in the search results.
Please note that this is a very high-level overview and may not include all the details you’re looking for. For a more comprehensive analysis, you may want to consult a chemistry textbook or a scientific research database. If you have access to a university library, they may be able to help you find more resources. Also, please remember to handle all chemicals safely and responsibly.
Propriétés
IUPAC Name |
3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNKIXIKDPNDI-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314575 | |
| Record name | N-Desmethyldroloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
CAS RN |
83647-33-0 | |
| Record name | N-Desmethyldroloxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Demethyldroloxifene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyldroloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















